molecular formula C23H37NO2S B2368392 N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide CAS No. 780788-42-3

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2368392
CAS No.: 780788-42-3
M. Wt: 391.61
InChI Key: XJGYQVMQNZMRDM-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclohexene ring, an ethyl chain, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of cyclohexene with ethylamine to form the intermediate N-(2-(cyclohexen-1-yl)ethyl)amine. This intermediate is then reacted with 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexene ring typically yields cyclohexanone derivatives, while reduction of the sulfonamide group results in the corresponding amine .

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
  • 2-(1-Cyclohexenyl)cyclohexanone

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO2S/c1-16(2)20-14-21(17(3)4)23(22(15-20)18(5)6)27(25,26)24-13-12-19-10-8-7-9-11-19/h10,14-18,24H,7-9,11-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGYQVMQNZMRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCC2=CCCCC2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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